molecular formula C17H15Cl3N2O B15097661 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone

4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone

Cat. No.: B15097661
M. Wt: 369.7 g/mol
InChI Key: ULJHWPRGBGYISM-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone typically involves the reaction of 2,5-dichlorophenylpiperazine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its piperazine moiety, which is present in many drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(2,5-Dichlorophenyl)piperazinyl 2-chlorophenyl ketone is unique due to its specific substitution pattern and the presence of both piperazine and ketone functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H15Cl3N2O

Molecular Weight

369.7 g/mol

IUPAC Name

(2-chlorophenyl)-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H15Cl3N2O/c18-12-5-6-15(20)16(11-12)21-7-9-22(10-8-21)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2

InChI Key

ULJHWPRGBGYISM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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